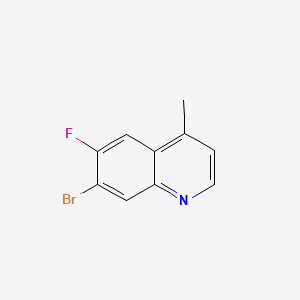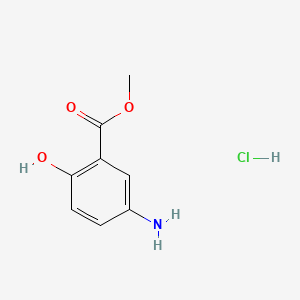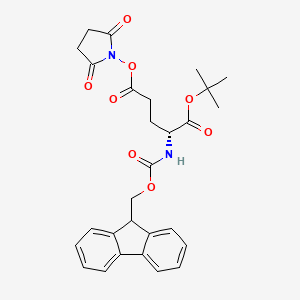![molecular formula C11H6ClF3N2O B13907503 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine CAS No. 954223-82-6](/img/structure/B13907503.png)
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethoxy group in this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropyrimidine and 3-(trifluoromethoxy)phenylboronic acid.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The trifluoromethoxyphenyl group can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., dimethylformamide).
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases (e.g., potassium carbonate) are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce more complex aromatic compounds.
科学研究应用
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine has several scientific research applications, including:
作用机制
The mechanism of action of 4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
相似化合物的比较
Similar Compounds
4-Chloro-6-(trifluoromethyl)pyrimidine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-Chloro-4-(trifluoromethoxy)phenylamine: Similar structure but with an amine group instead of a pyrimidine ring.
Uniqueness
4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine is unique due to the presence of both the chloro and trifluoromethoxy groups, which impart distinct chemical properties
属性
CAS 编号 |
954223-82-6 |
|---|---|
分子式 |
C11H6ClF3N2O |
分子量 |
274.62 g/mol |
IUPAC 名称 |
4-chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine |
InChI |
InChI=1S/C11H6ClF3N2O/c12-10-5-9(16-6-17-10)7-2-1-3-8(4-7)18-11(13,14)15/h1-6H |
InChI 键 |
ZKTZWIRHVWGNQX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=NC=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)



![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)



![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
![Rel-(1R,5S,6S)-3-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13907470.png)




